3,5-dichloro-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-ethylbenzamide is an organic compound with the molecular formula C9H9Cl2NO. It is a member of the benzamide family, characterized by the presence of two chlorine atoms at the 3rd and 5th positions on the benzene ring and an ethyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-N-ethylbenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with ethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-N-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products with nucleophiles replacing chlorine atoms.
Reduction: Ethylbenzylamine derivatives.
Oxidation: Dichlorobenzoic acids.
Scientific Research Applications
3,5-Dichloro-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3,5-Dichloro-N-dodecylbenzamide
- 3,5-Dichloro-N-(1-phenylethyl)benzamide
- 3,5-Dichloro-N-phenethylbenzamide
Comparison: 3,5-Dichloro-N-ethylbenzamide is unique due to its specific substitution pattern and the presence of an ethyl group. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the ethyl group may influence the compound’s solubility, reactivity, and interaction with biological targets differently than longer or bulkier alkyl groups.
Properties
CAS No. |
33244-93-8 |
---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
3,5-dichloro-N-ethylbenzamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
ZVJJAWHZUKVECT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.